5-Bromo-2-fluorobenzaldehyde
CAS No.: 93777-26-5
Cat. No.: VC21146547
Molecular Formula: C7H4BrFO
Molecular Weight: 203.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93777-26-5 |
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Molecular Formula | C7H4BrFO |
Molecular Weight | 203.01 g/mol |
IUPAC Name | 5-bromo-2-fluorobenzaldehyde |
Standard InChI | InChI=1S/C7H4BrFO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H |
Standard InChI Key | MMFGGDVQLQQQRX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)C=O)F |
Canonical SMILES | C1=CC(=C(C=C1Br)C=O)F |
Introduction
Physical and Chemical Properties
5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5) is characterized by specific physicochemical properties that influence its applications and handling requirements. The compound exhibits the following key properties:
Basic Identification and Structure
5-Bromo-2-fluorobenzaldehyde contains a benzene ring with bromine at the 5-position, fluorine at the 2-position, and an aldehyde group. This specific arrangement of substituents contributes to its chemical reactivity, particularly in nucleophilic aromatic substitution reactions .
Physicochemical Properties
The compound demonstrates various physical and chemical characteristics that are critical for its applications in research and industry. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Bromo-2-fluorobenzaldehyde
The slight variations in reported melting points across different sources may be attributed to differences in purity grades or measurement methods . The physical state of 5-bromo-2-fluorobenzaldehyde can vary between a solid and a liquid at room temperature, depending on environmental conditions, due to its relatively low melting point .
Synthesis Methods
Several methodologies have been developed for the synthesis of 5-bromo-2-fluorobenzaldehyde, each with specific advantages depending on scale, available reagents, and desired purity.
Industrial Production Methods
Industrial production of 5-bromo-2-fluorobenzaldehyde typically involves the bromination of 2-fluorobenzaldehyde using various brominating agents under controlled conditions. The choice of method often depends on cost considerations, environmental impact, and scale requirements .
One patented industrial method involves the use of potassium bromate in sulfuric acid medium:
"Equipped with electric stirring, thermometer, dropping funnel and condenser tube reactor was added 65% aqueous sulfuric acid 500ml, potassium bromate 167g (1 mol), 124.1g (1 mol) of o-fluorobenzaldehyde was added dropwise thereto, 90°C for 2-3 hours... Vacuum distillation collected 63-65°C/3mmHg fraction 178g, yield 88%, content 97%" .
Laboratory Synthesis Approaches
For laboratory-scale preparation, several methods have been documented:
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Bromination using N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or chloroform, often catalyzed by a Lewis acid .
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Direct bromination using bromine in the presence of Lewis acid catalysts such as aluminum trichloride or zinc bromide .
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Alternative bromination using C₅H₆Br₂N₂O₂ as documented in a published synthesis:
"The reactor was added 200ml concentrated sulfuric acid, 45g (0.36mol) o-fluorobenzaldehyde, 6g (0.045mol) aluminum trichloride (anhydrous), heated to 60°C and dividedly added 53g (0.185mol) C₅H₆Br₂N₂O₂... yield 80%, content 98%" .
The spectroscopic confirmation of successful synthesis typically includes:
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¹H NMR (400MHz, CDCl₃) δ 10.29 (s, 1H), 7.97 (dd, J=6.1,2.6Hz, 1H), 7.70 (ddd, J=8.8,4.7, 2.6Hz, 1H), 7.09 (dd, J=9.6,8.9Hz, 1H)
Applications and Uses
5-Bromo-2-fluorobenzaldehyde serves as a versatile chemical building block with numerous applications across various industries and research fields.
Pharmaceutical Applications
The compound plays a crucial role in pharmaceutical development as a key intermediate in the synthesis of various bioactive molecules :
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Anti-cancer drug development: Used in the synthesis of molecules that demonstrate potential anti-neoplastic activity .
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Anti-inflammatory pharmaceuticals: Serves as a precursor for compounds with anti-inflammatory properties .
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Antimicrobial agent development: Derivatives of this compound have shown promising activity against various bacterial strains.
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Enzyme inhibitor synthesis: The compound and its derivatives have potential applications as enzyme inhibitors for therapeutic purposes.
Research in Organic Chemistry
In organic chemistry research, 5-bromo-2-fluorobenzaldehyde is valued for its reactivity profile that enables various transformations :
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Heterocyclic compound synthesis: Particularly important in the production of indazoles and quinazoline derivatives with potential biological activity.
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Complex molecule construction: The halogenated positions provide reactive sites for transition-metal-catalyzed coupling reactions, allowing for the creation of more complex molecular architectures.
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Functional group transformations: The aldehyde group can undergo various reactions including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.
Material Science Applications
The compound contributes to the development of advanced materials with specialized properties :
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Fluorescent probe development: Used in creating fluorescent dyes essential for biological imaging and diagnostics .
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Polymer and coating formulation: Contributes to materials requiring specific chemical properties for enhanced performance .
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Molecular receptors and building blocks: Employed in crystal engineering to develop materials with precise functional properties.
Market Analysis and Trends
The market for 5-bromo-2-fluorobenzaldehyde is experiencing significant growth driven by expanding applications in pharmaceutical and chemical industries.
Market Growth and Projections
According to market research reports, the global 5-bromo-2-fluorobenzaldehyde market is expected to grow at a CAGR of 9.8% during the forecast period (2025-2032) . This substantial growth is primarily attributed to increasing investments in pharmaceutical development and rising demand for specialized chemical intermediates .
Regional Market Distribution
The market shows distinct regional patterns in production and consumption:
Table 2: Regional Distribution of 5-Bromo-2-fluorobenzaldehyde Market
Region | Market Characteristics | Key Factors |
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Asia-Pacific | Dominant market position | Growing pharmaceutical manufacturing base, chemical industry expansion |
Europe | Established market with steady growth | Research-intensive pharmaceutical sector, stringent quality requirements |
North America | Premium market segment | Focus on high-purity applications, innovation in drug development |
Middle East & Africa | Emerging market | Increasing investments in pharmaceutical manufacturing |
South America | Developing market | Growing chemical industry base |
The Asia-Pacific region is expected to dominate the market throughout the forecast period, driven by the expanding pharmaceutical industry and chemical manufacturing capabilities .
Market Segmentation
The 5-bromo-2-fluorobenzaldehyde market is segmented based on application and purity grades:
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Application segments:
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Purity-based segments:
Recent market trends include a shift towards sustainable and environmentally friendly synthesis methods, promoting greener practices in chemical manufacturing. Additionally, the growing focus on personalized medicine is expected to further increase demand for specialized chemicals like 5-bromo-2-fluorobenzaldehyde .
Biological Activity and Research Findings
Research has revealed several interesting aspects of the biological activity and potential applications of 5-bromo-2-fluorobenzaldehyde and its derivatives.
Mechanisms of Action
The biological activity of 5-bromo-2-fluorobenzaldehyde is primarily attributed to its reactive functional groups and ability to serve as a building block for compounds with specific biological targets:
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The presence of bromine and fluorine atoms enhances its reactivity, enabling participation in nucleophilic substitution reactions that can modify enzyme activities or receptor functions in biological systems.
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The aldehyde group provides a site for various chemical transformations, facilitating the creation of derivatives with diverse biological activities.
Research Case Studies
Several significant research studies have highlighted the potential of 5-bromo-2-fluorobenzaldehyde in various biological applications:
Indazole Derivatives Synthesis
A notable study demonstrated the successful synthesis of 5-cyanoindazoles from 5-bromo-2-fluorobenzaldehyde through a multi-step reaction process. These compounds exhibited significant biological activity, positioning them as candidates for further medicinal chemistry studies.
Antimicrobial Activity Investigation
Research has shown that certain derivatives of 5-bromo-2-fluorobenzaldehyde demonstrate promising antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
Studies comparing the biological activity of 5-bromo-2-fluorobenzaldehyde with structurally similar compounds provide insights into structure-activity relationships:
Table 3: Comparative Analysis of Structural Analogues
Compound | Positioning of Substituents | Notable Biological Activity |
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5-Bromo-2-fluorobenzaldehyde | Br at position 5, F at 2 | High versatility; significant potential as enzyme inhibitors |
2-Bromo-5-fluorobenzaldehyde | Br at position 2, F at 5 | Varies; less potent than the target compound |
3-Bromo-2-fluorobenzaldehyde | Br at position 3, F at 2 | Moderate activity; primarily used in synthetic pathways |
This comparative analysis highlights the importance of substituent positioning in determining biological activity, with 5-bromo-2-fluorobenzaldehyde showing superior versatility in biological applications.
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